molecular formula C9H14N2O B13522112 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile

Cat. No.: B13522112
M. Wt: 166.22 g/mol
InChI Key: FXKSBQGTRITXPF-UHFFFAOYSA-N
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Description

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is a compound that features a unique structure combining an azetidine ring, a cyclopropyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

    Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the azetidine ring or cyclopropyl group.

Scientific Research Applications

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant effects on various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is unique due to the combination of the azetidine ring with a cyclopropyl group and an acetonitrile moiety. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[1-(azetidin-3-yloxymethyl)cyclopropyl]acetonitrile

InChI

InChI=1S/C9H14N2O/c10-4-3-9(1-2-9)7-12-8-5-11-6-8/h8,11H,1-3,5-7H2

InChI Key

FXKSBQGTRITXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)COC2CNC2

Origin of Product

United States

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